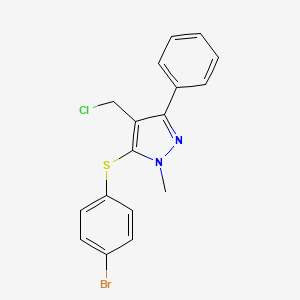![molecular formula C8H11N3O2 B1272153 2-[(2-Aminoethyl)amino]nicotinic acid CAS No. 374063-93-1](/img/structure/B1272153.png)
2-[(2-Aminoethyl)amino]nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Aminoethyl)amino]nicotinic acid, also known as 2-AEN, is a derivative of nicotinic acid and is used in a variety of scientific research applications. It is a compound of interest due to its ability to interact with a variety of enzymes and receptors, as well as its biochemical and physiological effects. This article will discuss the synthesis method of 2-AEN, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Receptor Interactions and Lipid-Lowering Effects
2-[(2-Aminoethyl)amino]nicotinic acid, a derivative of nicotinic acid (niacin), interacts with specific receptors in the body, influencing lipid metabolism. The G-protein-coupled receptors PUMA-G and HM74 are identified as nicotinic acid receptors in adipose tissue, mediating its anti-lipolytic effect by inhibiting hormone-sensitive triglyceride lipase. This action is critical in the lipid-lowering effects of nicotinic acid, particularly in decreasing free fatty acid and triglyceride plasma levels, which has therapeutic implications for dyslipidemia treatment (Tunaru et al., 2003).
Industrial Production Methods
Considering the ecological impact and efficiency of production methods for nicotinic acid, research has been conducted to develop green chemistry approaches. This includes the synthesis of nicotinic acid from commercially available raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine. These methods aim to reduce environmental burdens and align with green chemistry principles, offering potential industrial applications (Lisicki et al., 2022).
Herbicidal Activity
The herbicidal potential of compounds derived from nicotinic acid has been explored, with certain N-(arylmethoxy)-2-chloronicotinamides showing significant herbicidal activity against various plants like bentgrass and duckweed. This opens avenues for developing new herbicides targeting monocotyledonous weeds, leveraging the structural properties of nicotinic acid derivatives (Yu et al., 2021).
Receptor Identification and Drug Discovery
Identifying specific receptors for nicotinic acid, like HM74 and GPR109A, aids in understanding its mechanism of action in dyslipidemia treatment. This discovery is crucial for the development of new drugs targeting these receptors, potentially offering improved treatments for lipid disorders (Wise et al., 2003).
Atherosclerosis Prevention
Nicotinic acid's role in preventing atherosclerosis progression, independent of its lipid-modifying effects, has been studied. Activation of the GPR109A receptor on immune cells and the promotion of cholesterol efflux and macrophage recruitment inhibition by nicotinic acid suggests its utility in treating atherosclerosis and other diseases through anti-inflammatory effects (Lukasova et al., 2011).
Mécanisme D'action
While the exact mechanism of action for “2-[(2-Aminoethyl)amino]nicotinic acid” is not specified in the search results, it’s worth noting that niacin, a related compound, has been found to have an antilipolytic effect mediated via nicotinic acid receptors . It also has the ability to speed up the intracellular degradation of Apolipoprotein B (ApoB) containing lipoproteins, such as VLDL and LDL, by inhibiting triglyceride synthesis .
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-aminoethylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-3-5-11-7-6(8(12)13)2-1-4-10-7/h1-2,4H,3,5,9H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENSCFWMQFKIIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377977 |
Source


|
| Record name | 2-[(2-Aminoethyl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374063-93-1 |
Source


|
| Record name | 2-[(2-Aminoethyl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1272070.png)
![6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1272071.png)
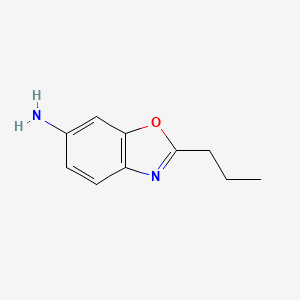
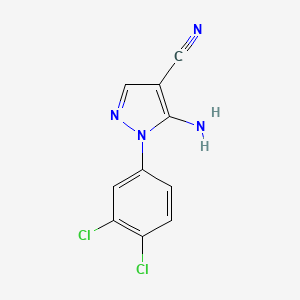
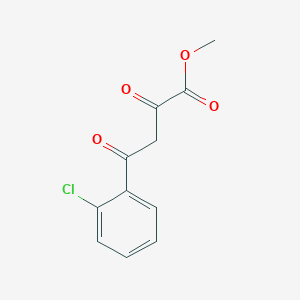
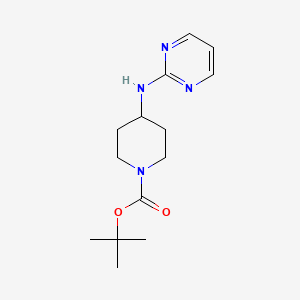
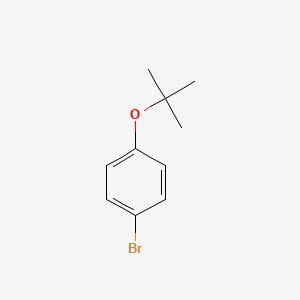

![2-[Amino(3-pyridinyl)methylene]malononitrile](/img/structure/B1272086.png)


![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)
![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)
